molecular formula C6H4FN3 B1334372 1-Azido-3-fluorobenzene CAS No. 3296-03-5

1-Azido-3-fluorobenzene

Cat. No. B1334372
CAS RN: 3296-03-5
M. Wt: 137.11 g/mol
InChI Key: MQFLRDDKIIPOFC-UHFFFAOYSA-N
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Description

1-Azido-3-fluorobenzene is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It has a molecular formula of C6H4FN3 and a molecular weight of 137.11 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an azido group (N3) and a fluorine atom (F) attached to it .


Physical And Chemical Properties Analysis

This compound is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has a molecular weight of 137.11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,2,3-Triazole Derivatives : 1-Azido-3-fluorobenzene is utilized in synthesizing 1,4-disubstituted 1,2,3-triazoles, showing potential as corrosion inhibitors for steels. This synthesis involves click chemistry with uracil or thymine derivatives (Negrón-Silva et al., 2013).

  • In Organometallic Chemistry : As a solvent, this compound is recognized for its role in organometallic chemistry, particularly for its weak binding to metal centers due to fluorine substituents, making it useful in transition-metal-based catalysis (Pike, Crimmin & Chaplin, 2017).

  • Magnetic Properties in Coordination Polymers : Its derivatives, like azido-copper coordination polymers, have been studied for their structural and magnetic properties, revealing insights into ferromagnetic coupling and magnetic relaxation phenomena (Liu et al., 2017).

Applications in Biochemistry and Medicine

  • Labeling in PET Imaging : this compound derivatives, such as 1-(azidomethyl)-4-[(18)F]-fluorobenzene, are significant in Positron Emission Tomography (PET) imaging for labeling peptides and siRNA, offering a novel approach for the visualization of biological processes in medical diagnostics (Thonon et al., 2009), (Mercier et al., 2011).

Material Science and Engineering

  • C−H···F Interactions in Crystal Structures : this compound is pivotal in studying C−H···F interactions in crystal structures, contributing to the understanding of weak acceptor capabilities of the C−F group and their role in molecular interactions and crystal engineering (Thalladi et al., 1998).

  • Multifunctionalization of Alkynes : In the copper-catalyzed azidative multifunctionalization of alkynes, this compound derivatives play a role, demonstrating its application in synthetic chemistry to produce α-azido-α-aryl imine compounds (Zheng et al., 2017).

  • In Macrocycles and Ligands : Its application in synthesizing novel fluoro cryptands and fluoro crown ethers showcases its significance in the formation of macrocycles that can act as ligands for metal ions, useful in supramolecular chemistry (Plenio & Diodone, 1996).

Safety and Hazards

1-Azido-3-fluorobenzene is highly flammable and can cause skin and eye irritation. Prolonged or repeated exposure can cause damage to organs .

properties

IUPAC Name

1-azido-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLRDDKIIPOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396779
Record name 1-azido-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3296-03-5
Record name 1-azido-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-fluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium nitrite (262 mg) dissolved in 1.0 ml of water was dropped, under cooling with ice, into a solution of 500 mg of 3-fluorophenylhydrazine hydrochloride in 2.5 ml of concentrated hydrochloric acid and 3.0 ml of diethyl ether. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 252 mg of the title compound as a brown oily crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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